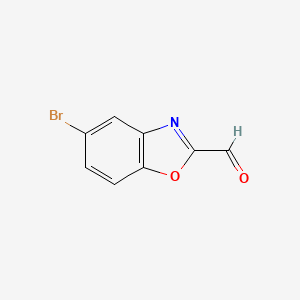

5-Bromo-benzooxazole-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1,3-benzoxazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2/c9-5-1-2-7-6(3-5)10-8(4-11)12-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLZGRSOMDWLGFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696188 | |

| Record name | 5-Bromo-1,3-benzoxazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944907-38-4 | |

| Record name | 5-Bromo-2-benzoxazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944907-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1,3-benzoxazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1,3-benzoxazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 Bromo Benzooxazole 2 Carbaldehyde

Strategies for the Synthesis of the Benzooxazole Core in Substituted Derivatives

The formation of the benzoxazole (B165842) scaffold is a critical step in the synthesis of its substituted derivatives. This is typically achieved through condensation and cyclization reactions.

Condensation Reactions Involving 2-Aminophenol (B121084) Precursors

A primary and widely utilized method for constructing the benzoxazole ring system is the condensation reaction of 2-aminophenol with various carbonyl-containing compounds. rsc.orgrsc.org This approach directly installs a substituent at the C2-position of the benzoxazole core. The reaction of 2-aminophenol with aldehydes, carboxylic acids and their derivatives, ketones, and other precursors under different conditions leads to the formation of a wide array of 2-substituted benzoxazoles. rsc.orgnih.govnih.gov For instance, the condensation of 2-aminophenol with aromatic aldehydes can be catalyzed by various agents, including nanocatalysts, metal catalysts, and ionic liquids, to produce 2-aryl benzoxazoles. rsc.orgresearchgate.net The general mechanism involves the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent aromatization to yield the benzoxazole ring. rsc.org

| Catalyst/Reagent | Precursors | Conditions | Yield | Reference |

| Titanium tetraisopropoxide (TTIP) and MTAMO | 2-aminophenol and aromatic aldehydes | 50 °C, ethanol | 90-96% | rsc.org |

| Brønsted acidic ionic liquid gel | 2-aminophenol and aldehydes | 130 °C, 5 h, solvent-free | 85-98% | rsc.org |

| Nickel(II) complexes | 2-aminophenol and aromatic aldehydes | 80 °C, 3-4 h, DMF, K2CO3 | 87-94% | rsc.org |

| Potassium-ferrocyanide | 2-aminophenol and aromatic aldehydes | Room temperature, <2 min, solvent-free grinding | 87-96% | rsc.org |

| Cu2O | 2-aminophenol and substituted aryl aldehydes | Room temperature, 2-5 h, DMSO | 70-95% | rsc.org |

| TiO2–ZrO2 | 2-aminophenol and aromatic aldehydes | 60 °C, 15-25 min, acetonitrile | 83-93% | rsc.org |

Cyclization Approaches to 2-Substituted Benzoxazoles

An alternative to direct condensation is the intramolecular cyclization of pre-functionalized precursors. nih.govmdpi.com This strategy allows for the construction of the benzoxazole core and the simultaneous introduction of the desired substituent at the C2-position. nih.gov One such method involves the cyclization of o-hydroxyanilides. Copper-catalyzed intramolecular cyclization of N-(2-halophenyl)benzamides, for example, provides an efficient route to 2-substituted benzoxazoles. bohrium.com The reaction proceeds via an oxidative insertion/reductive elimination pathway, with the rate of reaction being dependent on the nature of the halogen (I > Br > Cl). organic-chemistry.org Another approach is the Tf2O-promoted electrophilic activation of tertiary amides, which react with 2-aminophenols in a cascade reaction involving activation, nucleophilic addition, intramolecular cyclization, and elimination to form 2-substituted benzoxazoles. nih.govmdpi.com

Regioselective Introduction of the Bromine Moiety at the 5-Position

The introduction of a bromine atom specifically at the 5-position of the benzoxazole ring is a key step that can be achieved through either direct halogenation of the pre-formed heterocycle or by using a pre-brominated starting material.

Direct Halogenation Protocols on Benzoxazole Scaffolds (e.g., using molecular bromine or NBS)

Direct bromination of the benzoxazole ring can be accomplished using electrophilic brominating agents like molecular bromine (Br2) or N-bromosuccinimide (NBS). utm.my The regioselectivity of this reaction is influenced by the electronic properties of the benzoxazole ring and the reaction conditions. While direct bromination can be effective, it may sometimes lead to a mixture of products, requiring careful optimization to favor the desired 5-bromo isomer. researchgate.net The use of NBS is often preferred as it is a milder and more selective brominating agent compared to Br2. utm.mymdpi.com Palladium-catalyzed C-H halogenation using N-halosuccinimides has also been reported as a regioselective method. nih.gov

Synthetic Pathways Incorporating Pre-brominated Building Blocks

A more controlled and often preferred method for ensuring the bromine atom is at the 5-position is to start the synthesis with a building block that already contains the bromine in the correct location. organic-chemistry.org A common precursor for this strategy is 2-amino-4-bromophenol (B1269491). guidechem.comchemicalbook.comsigmaaldrich.comnih.gov This compound can be synthesized by the reduction of 4-bromo-2-nitrophenol. chemicalbook.com The subsequent condensation of 2-amino-4-bromophenol with an appropriate C2-synthon, such as a 2-carbaldehyde equivalent, directly yields the 5-bromo-benzoxazole derivative. ijpbs.com For example, reacting 2-amino-4-bromophenol with 5-(trifluoromethyl)pyridin-2-amine (B1269270) in the presence of a base can lead to the formation of a 5-bromobenzoxazole derivative. ijpbs.com This approach offers excellent regiocontrol, avoiding the potential for isomeric mixtures that can arise from direct halogenation.

| Precursor | Synthesis Method | Product | Yield | Reference |

| 4-bromo-2-nitrophenol | Reduction with Rh/C, H2 | 2-Amino-4-bromophenol | 99% | chemicalbook.com |

| 2-nitro-4-bromophenol | Hydrogenation with Fe-Cr modified Raney-Ni catalyst | 4-bromo-2-aminophenol | 89.5-89.8% | google.com |

Controlled Formation of the Carbaldehyde Functionality at the 2-Position

Introducing the carbaldehyde group at the 2-position of the 5-bromobenzoxazole scaffold is the final key transformation. This can be achieved through several methods, including direct formylation or the oxidation of a 2-methyl group.

Direct formylation of a pre-formed 5-bromobenzoxazole ring at the C2-position is a challenging but atom-economical approach. One method involves the metalation of the C2-position using a strong base, such as a lithium magnesate, to form a highly reactive 2-lithiobenzoxazole intermediate. This intermediate can then be quenched with a formylating agent like N,N-dimethylformamide (DMF) to introduce the aldehyde functionality.

An alternative and often more practical approach is the oxidation of a 2-methyl-5-bromobenzoxazole precursor. The 2-methyl group can be introduced by condensing 2-amino-4-bromophenol with a reagent like acetic anhydride (B1165640) or a related C2-synthon. The subsequent oxidation of the 2-methyl group to a carbaldehyde can be achieved using various oxidizing agents. This two-step process provides a reliable route to the target molecule.

Formylation Reactions in Aromatic Heterocycles

The direct introduction of an aldehyde group onto an aromatic or heteroaromatic ring is a fundamental transformation in organic chemistry. For electron-rich systems like benzoxazole, electrophilic substitution reactions are a common approach.

One of the most prominent methods for formylation is the Vilsmeier-Haack reaction . organic-chemistry.orgwikipedia.orgijpcbs.comnumberanalytics.comambeed.com This reaction employs a formylating agent, typically generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃), to introduce a formyl group onto an activated aromatic ring. organic-chemistry.orgwikipedia.org The electrophilic species, known as the Vilsmeier reagent, attacks the electron-rich heterocycle, leading to the formation of an iminium ion intermediate, which is subsequently hydrolyzed to yield the aldehyde. wikipedia.org While the Vilsmeier-Haack reaction is a powerful tool for formylating a variety of aromatic and heteroaromatic compounds, specific conditions for the successful formylation of 5-bromobenzooxazole to yield 5-Bromo-benzooxazole-2-carbaldehyde would require careful optimization to ensure regioselectivity at the 2-position and to avoid unwanted side reactions.

Another potential, though less common for this specific transformation, direct formylation method is the Reimer-Tiemann reaction. However, this reaction is typically applied to phenols and may not be suitable for the direct formylation of the benzoxazole ring system.

Oxidative Approaches to Aldehyde Generation

An alternative strategy for the synthesis of this compound involves the oxidation of a precursor bearing a methyl or hydroxymethyl group at the 2-position of the 5-bromobenzoxazole core. This approach relies on the initial synthesis of a 2-substituted-5-bromobenzoxazole, which can be achieved through the condensation of 4-bromo-2-aminophenol with an appropriate aldehyde or carboxylic acid derivative.

For instance, the oxidation of (5-bromo-1,3-benzoxazol-2-yl)methanol to the corresponding aldehyde can be accomplished using a variety of oxidizing agents. Mild and selective reagents are generally preferred to avoid over-oxidation to the carboxylic acid.

Derivatization Reactions of this compound

The dual reactivity of this compound, stemming from its aldehyde and bromo functionalities, makes it a versatile substrate for a wide array of chemical transformations.

Nucleophilic Additions to the Aldehyde Group

The electrophilic carbonyl carbon of the aldehyde group is susceptible to attack by various nucleophiles. pressbooks.pub These reactions typically proceed via a tetrahedral intermediate which can then be protonated to yield an alcohol or undergo further transformations. pressbooks.pub The reactivity of the aldehyde can be influenced by the electronic properties of the benzoxazole ring system. pressbooks.pub

Common nucleophilic addition reactions include the formation of cyanohydrins, hemiacetals, and the addition of organometallic reagents such as Grignard or organolithium compounds to generate secondary alcohols. The resulting alcohol can then serve as a handle for further functionalization.

Condensation Reactions Leading to Schiff Bases and Other Imine Derivatives

The reaction of the aldehyde group with primary amines leads to the formation of imines, commonly known as Schiff bases. nih.gov This condensation reaction is typically catalyzed by acid or base and involves the formation of a hemiaminal intermediate followed by dehydration. mdpi.com The formation of Schiff bases from this compound with various substituted anilines or other primary amines can generate a library of compounds with potential applications in medicinal chemistry and materials science. The general reaction involves refluxing the aldehyde with the amine in a suitable solvent, often with a catalytic amount of acid. nih.gov

Functional Group Interconversions of the Aldehyde (e.g., Oxidation to Carboxylic Acid, Reduction to Alcohol)

The aldehyde functionality in this compound can be readily interconverted to other important functional groups.

Oxidation to Carboxylic Acid: The aldehyde can be oxidized to the corresponding 5-bromobenzoxazole-2-carboxylic acid. A variety of oxidizing agents can be employed for this transformation, ranging from strong oxidants like potassium permanganate (B83412) or chromic acid to milder, more selective reagents. For instance, a green and efficient method for the oxidation of aldehydes to carboxylic acids utilizes hydrogen peroxide catalyzed by diphenyl diselenide. mdpi.com

Reduction to Alcohol: The aldehyde group can be reduced to a primary alcohol, (5-bromo-1,3-benzoxazol-2-yl)methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder reagent and is often preferred for its selectivity and ease of handling. The reaction is typically carried out in an alcoholic solvent.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position

The bromine atom at the 5-position of the benzoxazole ring provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the elaboration of the aromatic core.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.govbeilstein-journals.org This reaction is highly versatile and tolerates a wide range of functional groups, making it suitable for the derivatization of this compound. The reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 5-position, leading to a diverse array of substituted benzoxazole derivatives. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. libretexts.orgrsc.orgnih.gov

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.netyoutube.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. libretexts.orgresearchgate.net The Sonogashira coupling of this compound with various terminal alkynes would provide access to 5-alkynyl-substituted benzoxazole-2-carbaldehydes, which are valuable intermediates for the synthesis of more complex heterocyclic systems and conjugated materials. The reactivity in Sonogashira coupling is generally higher for aryl iodides, followed by aryl bromides. wikipedia.org

Below is an interactive table summarizing the derivatization reactions of this compound.

| Reaction Type | Reagents and Conditions | Product Type |

| Nucleophilic Addition | Various nucleophiles (e.g., HCN, R-OH, R-MgX) | Alcohols, Cyanohydrins, Hemiacetals |

| Schiff Base Formation | Primary amines (R-NH₂), acid or base catalyst, reflux | Imines (Schiff Bases) |

| Oxidation | H₂O₂/PhSeSePh or other oxidizing agents | 5-Bromobenzoxazole-2-carboxylic acid |

| Reduction | NaBH₄ or LiAlH₄ in a suitable solvent | (5-Bromo-1,3-benzoxazol-2-yl)methanol |

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, base | 5-Aryl/Alkyl-benzooxazole-2-carbaldehydes |

| Sonogashira Coupling | Terminal alkynes (R-C≡CH), Pd catalyst, Cu(I) co-catalyst, base | 5-Alkynyl-benzooxazole-2-carbaldehydes |

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Proton Environment Analysis

No published ¹H-NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for the aldehyde and aromatic protons of 5-Bromo-benzooxazole-2-carbaldehyde, could be located.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy for Carbon Framework Determination

Specific ¹³C-NMR spectral data, which would identify the chemical shifts for the aldehyde carbonyl carbon and the seven other distinct carbon atoms of the benzoxazole (B165842) framework, are not available in the reviewed literature.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The characteristic infrared absorption frequencies (in cm⁻¹) corresponding to the key functional groups (C=O, C=N, C-Br, aromatic C-H) of this compound have not been experimentally reported.

Fourier-Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Analysis

No FT-Raman spectral data, which would provide complementary information on the molecule's vibrational modes, are available.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

There are no public records of High-Resolution Mass Spectrometry analysis for this compound to confirm its elemental composition (C₈H₄BrNO₂) through precise mass-to-charge ratio (m/z) measurement.

X-ray Diffraction Analysis for Solid-State Structural Conformation (where applicable for derivatives)

A notable example is the single-crystal X-ray diffraction analysis of ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, a derivative of the parent compound. vensel.org The study of this molecule reveals critical details about its solid-state conformation and the non-covalent interactions that govern its crystal packing.

The crystallographic investigation of ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate determined that it crystallizes in the monoclinic space group P2₁/n. vensel.org The asymmetric unit of this derivative contains two independent molecules, labeled as A and B. These two molecules are arranged in an inverted planar orientation relative to each other. vensel.org This arrangement is stabilized by a network of intramolecular and intermolecular hydrogen bonds. Specifically, intramolecular C-H···O and C-H···N hydrogen bonds are observed, which contribute to the planarity of the individual molecules. vensel.org The crystal packing is further reinforced by intermolecular C-H···O hydrogen bonds, which link the independent molecules together. vensel.org

Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular interactions, was employed to further understand the crystal packing. vensel.org This analysis revealed that H···H interactions are the most significant, contributing 34.4% to the total intermolecular contacts. In contrast, C···C interactions made the smallest contribution at 2.5%. vensel.org This highlights the importance of hydrogen-based contacts in the solid-state architecture of this benzoxazole derivative.

The detailed crystallographic parameters for ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate are summarized in the table below.

| Crystallographic Parameter | Value |

| Molecular Formula | C₁₃H₁₂BrNO₄ |

| Molecular Weight ( g/mol ) | 326.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.828(2) |

| b (Å) | 7.1335(9) |

| c (Å) | 25.119(2) |

| β (°) | 100.066(11) |

| Volume (ų) | 2616.1(6) |

| Z | 8 |

| Data sourced from a study on ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate. vensel.org |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT has become a powerful tool for predicting the properties of molecular systems. For 5-Bromo-benzooxazole-2-carbaldehyde, DFT calculations offer a detailed picture of its electronic and structural characteristics.

Geometry Optimization and Electronic Structure Analysis

Theoretical calculations, often using the B3LYP method with a basis set like 6-311++G(d,p), are performed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. nih.govresearchgate.net This process, known as geometry optimization, seeks the lowest energy conformation on the potential energy surface. researchgate.net The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure corresponds to a true energy minimum. esisresearch.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a key concept in predicting a molecule's reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its capacity to accept electrons, reflecting its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller energy gap suggests that the molecule can be more easily excited, indicating higher reactivity. researchgate.net For benzoxazole (B165842) derivatives, the HOMO is often distributed over the benzoxazole ring and the bromo substituent, while the LUMO is typically localized on the carbaldehyde group. This distribution highlights the regions of the molecule most likely to participate in chemical reactions.

| Orbital | Energy (eV) |

| HOMO | -7.937 |

| LUMO | -3.086 |

| Energy Gap | 4.851 |

This interactive table provides representative HOMO and LUMO energy values for a related compound, 4-Cyano-3-fluorobenzaldehyde, calculated using the B3LYP/6-311++G(d,p) method, to illustrate the concept. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. nih.govnih.gov It illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. walisongo.ac.id

Typically, red and yellow regions on an MEP map indicate areas of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. nih.gov In this compound, these regions are expected around the oxygen atom of the carbaldehyde group and the nitrogen atom of the oxazole (B20620) ring. nih.govresearchgate.net Conversely, blue areas signify positive electrostatic potential, indicating electron-deficient regions that are prone to nucleophilic attack. nih.govwalisongo.ac.id The MEP map provides a valuable guide for predicting how the molecule will interact with other chemical species. nih.gov

Prediction of Spectroscopic Parameters (NMR, IR, Raman)

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for validation. nih.govnih.gov

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) calculations within the DFT framework can predict the ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net These theoretical values, once scaled, often show good agreement with experimental spectra recorded in solvents like DMSO-d6. researchgate.net

IR and Raman Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. researchgate.net These calculated frequencies are typically scaled by an appropriate factor to correct for anharmonicity and other systematic errors, leading to a better correlation with experimental FT-IR and FT-Raman spectra. researchgate.net The analysis of these spectra helps in assigning specific vibrational modes to different functional groups within the molecule, such as the C=O stretching of the carbaldehyde and the C-Br stretching. esisresearch.orgesisresearch.org

| Spectroscopic Technique | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Vibrational Mode |

| FT-IR | 1528 | 1526 (IR) | C=N stretching |

| FT-Raman | 1528 | 1529 (Raman) | C=N stretching |

| FT-IR | 1162 | 1159 (IR) | Asymmetric C-O-C stretching |

| FT-Raman | 1162 | 1163 (Raman) | Asymmetric C-O-C stretching |

| FT-IR | 1070 | 1066 (IR) | Symmetric C-O-C stretching |

| FT-Raman | 1070 | 1078 (Raman) | Symmetric C-O-C stretching |

This interactive table presents a comparison of theoretical and experimental vibrational frequencies for a similar molecule, 5-nitro-2-phenylbenzoxazole, to demonstrate the predictive power of DFT. esisresearch.org

Quantum Chemical Descriptors for Reactivity Prediction

A range of quantum chemical descriptors derived from DFT calculations can be used to quantify the reactivity of this compound. researchgate.net These include:

Electronegativity (χ): A measure of an atom's ability to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

These descriptors, calculated from the HOMO and LUMO energies, provide a quantitative basis for predicting the molecule's behavior in chemical reactions. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solvent Effects

While DFT calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.net MD simulations can be used to explore the conformational landscape of this compound, identifying the different shapes the molecule can adopt and the energy barriers between them.

Furthermore, MD simulations can explicitly model the effects of solvents on the molecule's structure and behavior. researchgate.netresearchgate.net By surrounding the molecule with solvent molecules, these simulations can capture the influence of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which can significantly affect the molecule's properties in a solution. researchgate.net This is particularly important for understanding reactions that occur in a liquid phase.

Molecular Docking Studies for Ligand-Target Binding Interactions

Extensive searches of scientific literature and computational databases have been conducted to identify molecular docking studies specifically involving this compound. These investigations aimed to uncover theoretical predictions of its binding affinity and interaction patterns with various biological targets.

Despite a thorough review of available research, no specific molecular docking studies for the compound this compound have been found in the published scientific literature. While research exists on the molecular docking of other benzoxazole derivatives and different bromo-substituted heterocyclic compounds, data pertaining directly to this compound is not available.

Therefore, no detailed research findings, data tables on binding interactions, or specific ligand-target information can be provided for this particular compound at this time.

Chemical Reactivity and Mechanistic Pathways

Reactivity of the Aldehyde Group: Electrophilicity and Nucleophilic Additions

The aldehyde group is an electrophilic center, primarily due to the polarization of the carbon-oxygen double bond, which leaves the carbonyl carbon with a partial positive charge. libretexts.org This inherent electrophilicity makes it susceptible to attack by a wide range of nucleophiles. In the case of 5-Bromo-benzooxazole-2-carbaldehyde, the electrophilic character of the aldehyde carbon is further enhanced by the electron-withdrawing nature of the fused aromatic benzoxazole (B165842) ring system. Aromatic aldehydes are generally considered reactive electrophiles. nih.gov

The primary reaction pathway for aldehydes is nucleophilic addition. libretexts.org The mechanism involves two principal steps:

Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon. This leads to the breaking of the C=O pi bond, with the electrons moving to the electronegative oxygen atom. The result is the formation of a tetrahedral alkoxide intermediate, where the carbon's hybridization changes from sp² to sp³. libretexts.org

Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated, typically by the addition of a weak acid or water, to yield an alcohol. libretexts.org

A variety of nucleophiles can participate in these addition reactions, including organometallic reagents (like Grignard reagents), hydrides (from reagents like sodium borohydride), amines, and cyanide ions. youtube.com For instance, reaction with a primary amine under mildly acidic conditions would lead to the formation of an imine (a compound containing a carbon-nitrogen double bond) through a nucleophilic addition-elimination mechanism. youtube.com The reactivity of the aldehyde can be influenced by the electronic properties of the substituent on the aromatic ring; electron-donating groups tend to decrease reactivity, while electron-withdrawing groups increase it. researchgate.net Given that the benzoxazole moiety and the bromine atom are both electron-withdrawing, the aldehyde group in this compound is expected to be highly reactive towards nucleophiles.

Influence of the Bromine Substituent on Ring Reactivity (e.g., in SNAr reactions)

The bromine atom at the 5-position significantly influences the reactivity of the benzene (B151609) portion of the benzoxazole ring. While halogens are deactivating for electrophilic aromatic substitution, they can act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions, provided the ring is sufficiently activated by electron-withdrawing groups. mdpi.com

For an SNAr reaction to occur, two main conditions must be met:

The aromatic ring must be substituted with strong electron-withdrawing groups.

There must be a good leaving group (like a halogen) on the ring.

In this compound, the 2-carbaldehyde group and the fused oxazole (B20620) ring are electron-withdrawing, which helps to stabilize the negative charge in the intermediate Meisenheimer complex formed during nucleophilic attack. core.ac.uk The SNAr mechanism proceeds in two steps:

Addition of Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (bromine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. core.ac.uk

Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the bromide ion.

The success of SNAr reactions on similar heterocyclic systems, such as the functionalization of 5-nitroisoxazoles where a nitro group is displaced by various nucleophiles, suggests that such transformations are feasible. rsc.org The reactivity in SNAr reactions generally follows the order F > Cl > Br > I, meaning that bromo-substituted compounds are typically less reactive than their fluoro- or chloro- counterparts. mdpi.com However, under appropriate conditions with strong nucleophiles, the displacement of the bromine atom in this compound could serve as a viable pathway for introducing new functional groups onto the benzoxazole core.

Mechanistic Insights into Benzoxazole Formation and Functionalization Reactions

Benzoxazoles are typically synthesized via the condensation and subsequent cyclization of 2-aminophenols with various carbonyl compounds, including aldehydes, carboxylic acids, or their derivatives. researchgate.netnih.gov The formation of this compound would likely proceed from the reaction of 2-amino-4-bromophenol (B1269491) with a suitable two-carbon aldehyde equivalent, such as glyoxal (B1671930) or its protected form.

A plausible general mechanism for benzoxazole synthesis from a 2-aminophenol (B121084) and an aldehyde involves several key steps. nih.gov

Schiff Base Formation: The amino group of the 2-aminophenol attacks the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form a phenolic Schiff base (an N-arylimine).

Cyclization: The hydroxyl group on the phenol (B47542) attacks the imine carbon in an intramolecular nucleophilic addition.

Aromatization: The resulting heterocyclic intermediate undergoes an oxidation step (often aerobic) to eliminate two hydrogen atoms, leading to the formation of the stable, aromatic benzoxazole ring. rsc.org

Various catalysts, including metal complexes and Brønsted acids, can be employed to facilitate this transformation under milder conditions and improve yields. rsc.orgacs.org

Once formed, this compound is a versatile intermediate for further functionalization. The aldehyde group can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into various other functional groups through reactions like Wittig or Knoevenagel condensations. The bromine atom, as discussed, can potentially be displaced via SNAr reactions or participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are powerful methods for forming new carbon-carbon or carbon-heteroatom bonds.

Stability and Degradation Pathways of this compound

The stability of the benzoxazole ring is a critical factor in its application. Research has shown that the benzoxazole ring system can be susceptible to hydrolytic degradation under certain aqueous conditions. researchgate.net The rate of this hydrolysis is dependent on both the pH of the solution and the nature of the substituent at the 2-position of the ring.

In addition to hydrolysis, photochemical degradation is another potential pathway. Aldehydes can undergo photochemical dissociation upon exposure to UV light. beilstein-journals.org For aromatic aldehydes like benzaldehyde, this can lead to the formation of radical species, which could initiate further degradation reactions. Therefore, this compound may exhibit limited stability when exposed to light, particularly in solution.

Applications in Medicinal Chemistry and Biological Activity Assessment

5-Bromo-benzooxazole-2-carbaldehyde as a Scaffold for Bioactive Compound Development

The benzoxazole (B165842) ring system is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds. nih.govnih.gov The specific compound, this compound, serves as a valuable intermediate or building block for the synthesis of more complex bioactive molecules. Its structure combines the benzoxazole core, known to interact with various biological targets, with two key reactive sites: a bromine atom at the 5-position and a carbaldehyde (aldehyde) group at the 2-position.

The aldehyde group is particularly useful for synthetic elaboration, allowing for condensation reactions with amines and other nucleophiles to create a diverse library of derivatives, such as Schiff bases. The bromine substituent can influence the electronic properties of the ring and provides a site for further functionalization, potentially enhancing the biological activity or modifying the pharmacokinetic properties of the resulting compounds. Researchers utilize this scaffold to design and synthesize novel derivatives for evaluation as antimicrobial and anticancer agents. nih.govresearchgate.net

Antimicrobial Research Investigations

Derivatives synthesized from the bromo-benzoxazole scaffold have been the subject of numerous studies to assess their potential in combating microbial infections.

Antibacterial Activity (against Gram-positive and Gram-negative bacteria)

The antibacterial potential of various derivatives incorporating the bromo-benzoxazole framework has been evaluated against a spectrum of pathogenic bacteria. Studies on 2,5-disubstituted benzoxazoles, where the 5-position can be occupied by a bromine atom, have demonstrated activity against both Gram-positive and Gram-negative bacteria, including Streptococcus faecalis, Klebsiella pneumoniae, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus. esisresearch.org For example, one study found that certain 2,5-disubstituted benzoxazole derivatives were active against isolates of Enterococcus faecalis and Escherichia coli. esisresearch.org

In another investigation, a series of N-acylhydrazone (NAH) derivatives with a 5-bromo substituted phenyl ring showed notable antibacterial effects, particularly when combined with the antibiotic streptomycin. bio-conferences.org While these compounds had high Minimum Inhibitory Concentration (MIC) values when used alone, their efficacy was significantly enhanced in combination, with MIC values ranging from 7.81 to 62.50 μg/mL against strains like B. cereus, B. subtilis, S. aureus, and P. aeruginosa. bio-conferences.org

| Compound Class | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 5-Bromo substituted N-acylhydrazones (in combination with streptomycin) | Bacillus cereus | 7.81 | bio-conferences.org |

| 5-Bromo substituted N-acylhydrazones (in combination with streptomycin) | Bacillus subtilis | 7.81 | bio-conferences.org |

| 5-Bromo substituted N-acylhydrazones (in combination with streptomycin) | Staphylococcus aureus | 15.63 - 31.25 | bio-conferences.org |

| 5-Bromo substituted N-acylhydrazones (in combination with streptomycin) | Pseudomonas aeruginosa | 15.63 - 31.25 | bio-conferences.org |

| 2,5-Disubstituted Benzoxazoles | Streptococcus faecalis | Active (Concentrations varied) | esisresearch.org |

Antifungal Activity (against Candida spp. and other fungal strains)

The bromo-benzoxazole scaffold is also a key component in compounds investigated for antifungal properties, particularly against opportunistic pathogens like Candida species. A significant study synthesized a series of N-phenacyl derivatives of 5-bromo-2-mercaptobenzoxazole and evaluated their activity against various Candida strains. nih.gov

One derivative, 2-[(5-bromo-1,3-benzoxazol-2-yl)sulfanyl]-1-phenylethanone, demonstrated notable activity against a clinical isolate of C. albicans. nih.gov Other related benzoxazole derivatives in the same study showed activity against C. albicans SC5314 and C. glabrata. nih.govnih.gov For instance, 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone had a Minimum Inhibitory Concentration (MIC) of 16 µg/mL against C. albicans SC5314. nih.gov Research has also highlighted the potential of benzoxazole derivatives against other fungi, including Aspergillus niger. nih.gov

| Compound/Derivative | Fungal Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone | Candida albicans SC5314 | 16 | nih.gov |

| 2-[(5-bromo-1,3-benzoxazol-2-yl)sulfanyl]-1-phenylethanone | Candida albicans (clinical isolate) | Partial MIC at 16 (88.0 ± 9.7% inhibition) | nih.govnih.gov |

| 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,3,4-trichloro-phenyl)ethanone | Candida glabrata | Active at 16 (53.0 ± 3.5% inhibition) | nih.govnih.gov |

Evaluation against Drug-Resistant Microbial Strains

A critical area of research is the development of agents effective against drug-resistant microorganisms. Derivatives of bromo-benzoxazole have shown promise in this domain. For example, N-phenacyl derivatives of 5-bromo-2-mercaptobenzoxazole were specifically tested against azole-resistant clinical isolates of Candida albicans. nih.govnih.gov

Furthermore, research into benzoxazole-based metal complexes has demonstrated their potential to reverse multidrug resistance in bacteria. One study found that certain benzoxazole derivatives could enhance the activity of ciprofloxacin (B1669076) against a methicillin-resistant Staphylococcus aureus (MRSA) strain. nih.gov This suggests that such compounds could act as adjuvants, restoring the efficacy of existing antibiotics.

Antiproliferative and Anticancer Research

The structural features of the bromo-benzoxazole core have made it an attractive scaffold for the design of novel anticancer agents.

Cytotoxicity Studies on Various Cancer Cell Lines

Numerous studies have synthesized and evaluated the cytotoxic effects of bromo-benzoxazole derivatives against a variety of human cancer cell lines. A notable example is the compound 5-amino-2-[p-bromophenyl]-benzoxazole, which demonstrated potent, dose-dependent cytotoxicity against the human breast cancer cell lines MCF-7 (estrogen receptor-positive) and MDA-MB (estrogen receptor-negative). medicinescience.orgbibliomed.org The reported IC50 values were remarkably low, at 28 nM for MCF-7 and 22 nM for MDA-MB cells, indicating significant anticancer potential. medicinescience.org This compound was found to induce apoptosis, a form of programmed cell death crucial for cancer therapy. medicinescience.orgbibliomed.org

Other research has explored the antiproliferative activity of various benzoxazole derivatives against a wider range of cancers, including:

Lung Cancer: A549 cell line. ajphs.com

Colon Cancer: HCT-116 and HT-29 cell lines. ajphs.comajphs.com

Liver Cancer: HepG2 cell line. ajphs.comnih.gov

Cervical Cancer: HeLa cell line. ajphs.comscielo.br

Melanoma: A375 cell line. ajphs.com

The findings often indicate that the specific substitutions on the benzoxazole ring system are crucial for determining the potency and selectivity of the cytotoxic activity. ajphs.com

| Compound/Derivative | Cancer Cell Line | Cell Line Type | Activity (IC50) | Reference |

|---|---|---|---|---|

| 5-amino-2-[p-bromophenyl]-benzoxazole | MCF-7 | Breast Cancer | 28 nM | medicinescience.org |

| 5-amino-2-[p-bromophenyl]-benzoxazole | MDA-MB | Breast Cancer | 22 nM | medicinescience.org |

| Benzoxazole-1,3,4-oxadiazole derivatives | A549 | Lung Cancer | Active | ajphs.comajphs.com |

| Benzoxazole-1,3,4-oxadiazole derivatives | HT-29 | Colon Cancer | Active | ajphs.comajphs.com |

| Benzoxazole-sulphamide derivatives | HCT-116 | Colon Cancer | Active | ajphs.com |

| Benzoxazole-sulphamide derivatives | HepG2 | Liver Cancer | Active | ajphs.com |

Investigation of Antitumour Mechanisms (e.g., inhibition of specific molecular targets)

The antitumor activity of benzoxazole derivatives, including compounds structurally related to this compound, is underpinned by a variety of molecular mechanisms. Research has demonstrated that these compounds can exert their cytotoxic effects through the preferential inhibition of nucleic acid synthesis. Specifically, studies on 2-acetylpyridine hydrazone derivatives of benzoxazole showed that they primarily inhibit RNA synthesis, followed by DNA synthesis, in leukemia cells researchgate.net. This suppression of nucleic acid production is attributed to the reduction of de novo purine synthesis by targeting key regulatory enzymes such as PRPP-amido transferase, IMP dehydrogenase, and dihydrofolate reductase researchgate.net. Additionally, these agents may have an additive inhibitory effect on thymidylate synthetase and thymidine kinase, further disrupting DNA synthesis and cell growth researchgate.net.

Another significant mechanism involves the inhibition of specific kinases crucial for tumor progression and angiogenesis. Certain benzoxazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase researchgate.netresearchgate.net. By blocking VEGFR-2, these compounds can disrupt the signaling pathways that lead to endothelial cell proliferation and migration, which are essential for the formation of new blood vessels that supply tumors researchgate.netresearchgate.net. This anti-angiogenic activity is a key component of their antitumor effect.

Furthermore, benzoxazole derivatives can induce programmed cell death, or apoptosis, in cancer cells. This is achieved by modulating the expression of key apoptotic regulatory proteins. For instance, studies have shown that these compounds can lead to an increase in the levels of pro-apoptotic proteins like BAX and a decrease in anti-apoptotic proteins like Bcl-2 researchgate.net. The induction of apoptosis is also facilitated through the activation of caspases, which are the executive enzymes of apoptosis. A notable increase in caspase-3 and caspase-9 levels has been observed in cells treated with benzoxazole derivatives, confirming their role in triggering the apoptotic cascade researchgate.net.

Some benzoxazole analogues exhibit anticancer activity through a mechanism similar to the prodrug Phortress. The active metabolite of Phortress is a potent agonist of the aryl hydrocarbon receptor (AhR), which in turn activates the expression of the cytochrome P450 CYP1A1 gene, leading to anticancer effects nih.gov. By replacing the benzothiazole core of Phortress with a benzoxazole ring, researchers have developed new analogues that are believed to share this mechanism of action, with studies confirming their potential to induce CYP1A1/2 enzymes nih.gov.

The table below summarizes the molecular targets and mechanisms of action for various anticancer benzoxazole derivatives.

| Mechanism of Action | Specific Molecular Target(s) | Outcome | Reference |

| Inhibition of Nucleic Acid Synthesis | PRPP-amido transferase, IMP dehydrogenase, Dihydrofolate reductase | Suppression of de novo purine synthesis, inhibition of RNA and DNA synthesis | researchgate.net |

| Anti-angiogenesis | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Inhibition of tumor blood vessel formation | researchgate.netresearchgate.net |

| Induction of Apoptosis | BAX (upregulation), Bcl-2 (downregulation), Caspase-3, Caspase-9 | Programmed cell death of cancer cells | researchgate.net |

| Enzyme Induction | Cytochrome P450 (CYP1A1/2) | Activation of anticancer pathways | nih.gov |

| DNA Interaction | Direct binding to DNA molecule | Affects template activity for replication and transcription | researchgate.net |

Other Emerging Biological Activities

Beyond their established anticancer properties, derivatives of the benzoxazole scaffold are being explored for a range of other therapeutic applications.

Anti-inflammatory Potential

Benzoxazole derivatives have demonstrated significant potential as anti-inflammatory agents. nih.govtandfonline.comnih.govasianpubs.orgwisdomlib.orgnih.gov The primary mechanism underlying this activity is often the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway. nih.govacs.org Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting COX enzymes; however, non-selective inhibition of both COX-1 and COX-2 can lead to undesirable gastrointestinal side effects nih.gov. Research has focused on developing benzoxazole derivatives that selectively inhibit COX-2, the isoform primarily involved in inflammation, which could offer a safer therapeutic profile nih.govacs.org.

In addition to COX inhibition, some benzoxazole derivatives have been shown to reduce the production of pro-inflammatory cytokines. For example, certain compounds have demonstrated potent inhibitory activity against Interleukin-6 (IL-6), a key mediator in inflammatory processes nih.gov. The anti-inflammatory effects of these compounds have been confirmed in vivo using models such as the carrageenan-induced rat paw edema test nih.govnih.gov.

Antioxidant Properties

Several studies have highlighted the antioxidant capabilities of benzoxazole derivatives. tandfonline.commdpi.comresearchgate.netresearchgate.netresearchgate.net These compounds can neutralize harmful free radicals and chelate metal ions that promote oxidative stress. The antioxidant activity is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method and ferrous ion-chelating capacity assays researchgate.net. For instance, a novel 3-substituted piperazinomethyl benzoxazole derivative featuring a 4-methylphenyl substituent showed the highest antioxidant activity in a tested series, indicating its potential to neutralize free radicals and chelate ferric ions researchgate.net. The structural features of these derivatives significantly influence their antioxidant properties, suggesting that targeted modifications could lead to the development of potent antioxidant agents researchgate.net.

Antiviral Activity

The benzoxazole nucleus is a structural component of compounds that have been investigated for antiviral activity. researchgate.netnih.govmatilda.science Research has shown that certain flavonol derivatives containing a benzoxazole moiety possess excellent activity against the tobacco mosaic virus (TMV) in vivo nih.govmatilda.science. The proposed mechanism of action involves a strong binding affinity for the TMV coat protein (TMV-CP), which could interfere with the self-assembly and replication of the virus particles nih.govmatilda.science. Similarly, chalcone derivatives incorporating a benzoxazole ring have also shown high affinity for TMV-CP and demonstrated curative and protective activities superior to the commercial agent ningnanmycin . These findings suggest that the benzoxazole scaffold is a valuable pharmacophore for the development of new antiviral drugs nih.govmatilda.science.

Antitubercular Activity

With the rise of multidrug-resistant tuberculosis, there is a pressing need for new therapeutic agents. Benzoxazole derivatives have emerged as a promising class of compounds with significant antitubercular potential. researchgate.netresearchgate.netnih.govtbdrugaccelerator.orgnih.govnih.govnih.gov Numerous synthesized benzoxazoles have been screened for activity against Mycobacterium tuberculosis (MTB), with some showing potent effects against various strains, including multi-drug resistant (MDR-TB) and extensively drug-resistant (XDR-TB) forms researchgate.net.

One of the identified molecular targets for these compounds within MTB is the inosine (B1671953) 5'-monophosphate dehydrogenase 2 (MtbIMPDH2) enzyme nih.govnih.gov. Inhibition of MtbIMPDH2 disrupts the biosynthesis of guanine nucleotides, which are essential for bacterial survival nih.govnih.gov. Importantly, the antibacterial activity of some of these inhibitors is not reversed by the presence of guanine, suggesting they could be effective in vivo nih.govnih.gov.

The table below presents the minimum inhibitory concentration (MIC) for selected benzoxazole derivatives against Mycobacterium tuberculosis.

| Compound Type | Target Strain | MIC (μg/mL) | Reference |

| Pyrazoline-benzoxazoles | H37Rv | 1.25 - 25 | researchgate.net |

| 5-amino-2-(4-substitutedphenyl)-benzoxazoles | Not Specified | 8 | researchgate.net |

| 2-phenyl benzoxazoles | Not Specified | 1.0 (μM) | researchgate.net |

Enzyme Inhibition Studies (e.g., α-glucosidase, urease)

Benzoxazole and related heterocyclic structures have been investigated for their ability to inhibit various enzymes implicated in disease.

α-Glucosidase Inhibition: Inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes, as it slows the digestion and absorption of carbohydrates, thereby reducing postprandial hyperglycemia. nih.govnih.govnih.govyoutube.comyoutube.comnih.govup.ac.zaipb.ac.id While direct studies on this compound are limited, research on structurally similar benzothiazole-triazole derivatives has shown potent α-glucosidase inhibitory activity, with many compounds exhibiting significantly lower IC50 values than the standard drug, acarbose nih.gov. This suggests that the broader class of benzazoles, including benzoxazoles, represents a promising scaffold for developing new α-glucosidase inhibitors nih.gov.

Urease Inhibition: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea. Its activity is a significant virulence factor for certain pathogenic bacteria, such as Helicobacter pylori, which is associated with gastritis and peptic ulcers researchgate.net. Benzoxazole-containing hybrid molecules have been synthesized and evaluated for their urease inhibitory potential nih.govnih.gov. Triazinoindole derivatives bearing a benzoxazole moiety demonstrated moderate to excellent inhibitory activity against the urease enzyme, with IC50 values ranging from 0.20 to 36.20 μM, comparing favorably to the standard inhibitor thiourea nih.gov. Molecular docking studies suggest these compounds can effectively interact with the active site of the enzyme nih.govnih.gov.

| Enzyme | Compound Class | Inhibitory Activity (IC50) | Significance | Reference |

| α-Glucosidase | Benzothiazole-triazole derivatives | 20.7 - 61.1 μM | Potential for Type 2 Diabetes treatment | nih.gov |

| Urease | Triazinoindole-benzoxazole hybrids | 0.20 - 36.20 μM | Potential for treating H. pylori infections | nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of derivatives originating from the this compound scaffold is significantly influenced by their structural characteristics. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how specific molecular features relate to the pharmacological effects of these compounds. For benzoxazole derivatives, the nature and position of substituents on the bicyclic ring system are critical determinants of their biological potency and selectivity. researchgate.netmdpi.comnih.gov

Research into the benzoxazole class of compounds has consistently shown that modifications at the 2- and 5-positions of the benzoxazole core play a pivotal role in modulating biological activity. mdpi.comnih.gov The parent compound, this compound, features a bromine atom at the 5-position and a carbaldehyde group at the 2-position, both of which are key sites for chemical modification to generate novel derivatives with enhanced or altered activities.

The presence of a halogen atom, such as bromine, at the 5-position is a common feature in many biologically active benzoxazole derivatives. This substitution can influence the compound's lipophilicity, electronic properties, and ability to form halogen bonds, thereby affecting its interaction with biological targets. mdpi.com For instance, studies on various benzoxazole series have demonstrated that compounds bearing a 5-chloro or 5-methyl group often exhibit different potency profiles. In one study on benzoxazole-benzamide conjugates, derivatives with a 5-chlorobenzoxazole moiety generally showed better cytotoxic activity against cancer cell lines compared to their 5-methyl or unsubstituted counterparts. nih.gov This suggests that an electron-withdrawing group at this position can be favorable for certain activities.

The carbaldehyde group at the 2-position is a versatile handle for synthetic elaboration. It can be readily converted into various other functional groups, such as imines (Schiff bases), alcohols, or acids, or used in condensation reactions to build more complex molecular architectures. The nature of the substituent at the C2-position dramatically impacts the biological profile. For example, replacing the carbaldehyde with aryl groups is a common strategy. The electronic properties of these aryl substituents are critical; the presence of electron-withdrawing or electron-donating groups on this aryl ring can fine-tune the compound's activity. researchgate.net

The following table summarizes the general impact of substituent variations on the biological potency of benzoxazole derivatives, which can be extrapolated to derivatives of this compound.

| Position | Type of Substituent | General Impact on Biological Potency | Reference |

| C5 | Halogen (e.g., Bromo, Chloro) | Often enhances antiproliferative and antimicrobial activity. May increase lipophilicity. | mdpi.comnih.gov |

| C5 | Methyl/Methoxy | Can modulate activity; potency is often context-dependent compared to halogen substitution. | nih.govmdpi.com |

| C2 | Aryl groups | Potency is highly dependent on the substitution pattern of the aryl ring (electron-donating vs. electron-withdrawing groups). | researchgate.net |

| C2 | Heterocyclic groups | Can lead to strong activity, as seen with thiophene-bearing benzoxazoles. | researchgate.net |

| C2 | Aliphatic chains | Generally less favorable for certain activities, such as α-glucosidase inhibition, compared to aromatic substituents. nih.gov |

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For benzoxazole derivatives, several key pharmacophoric features have been identified, particularly for their roles as kinase inhibitors, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. nih.govnih.govresearchgate.net

The essential pharmacophoric features for VEGFR-2 inhibition by benzoxazole derivatives often include:

A hydrogen bond acceptor region: The nitrogen atom in the oxazole (B20620) ring of the benzoxazole core can act as a hydrogen bond acceptor, interacting with key amino acid residues in the hinge region of the kinase's ATP-binding pocket. nih.gov

A central hydrophobic core: The fused benzene (B151609) ring of the benzoxazole scaffold provides a hydrophobic core that can engage in van der Waals interactions within the active site. nih.gov

A donor/acceptor moiety: A linker group attached to the C2-position, often containing amide or thioacetamido functionalities, provides additional hydrogen bond donor and acceptor sites. nih.gov

A terminal hydrophobic/aromatic region: An additional aromatic or hydrophobic group at the terminus of the molecule, connected via the C2-linker, can occupy a hydrophobic pocket, further stabilizing the ligand-protein complex. nih.gov

Molecular Mechanism of Action Studies

Understanding the molecular mechanism of action is fundamental to drug discovery. For derivatives of this compound, this involves identifying their specific molecular targets and elucidating how they interact with these targets to influence cellular functions.

Benzoxazole derivatives have been shown to interact with a variety of molecular targets, leading to their diverse pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities. mdpi.comnih.govnih.govacs.org

Protein Kinases: A primary class of targets for benzoxazole derivatives is protein kinases, which are crucial regulators of cell signaling. Several studies have identified benzoxazoles as potent inhibitors of kinases involved in cancer progression, such as VEGFR-2, Epidermal Growth Factor Receptor (EGFR), and HER2. nih.govnih.gov Their inhibitory action blocks signaling pathways that are essential for tumor growth, angiogenesis, and metastasis.

DNA Gyrase and Topoisomerases: In the context of antimicrobial activity, benzoxazole derivatives have been found to target bacterial enzymes like DNA gyrase and topoisomerase IV. mdpi.comnih.gov These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. This mechanism makes them promising candidates for the development of new antibacterial agents. mdpi.comnih.gov

Other Enzymes: Other enzymes have also been identified as targets. For example, certain benzimidazole (B57391) derivatives, which are structurally related to benzoxazoles, have shown potent inhibition of α-glucosidase and urease, suggesting potential applications in managing diabetes and peptic ulcers, respectively. nih.gov

The interaction of benzoxazole derivatives with their molecular targets is typically non-covalent. These interactions are a combination of several forces that stabilize the ligand within the binding site of the target protein.

Hydrogen Bonding: As mentioned in the pharmacophore analysis, hydrogen bonds are critical for the binding of benzoxazole derivatives to protein kinases. The nitrogen atom of the oxazole ring is a key hydrogen bond acceptor. nih.gov

Hydrophobic Interactions: The aromatic benzoxazole ring system and other hydrophobic substituents engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues in the target's binding pocket.

π-π Stacking: The flat, aromatic nature of the benzoxazole core allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan, further enhancing binding affinity.

While non-covalent binding is most common, the carbaldehyde group at the C2-position of the parent compound introduces the potential for covalent bond formation, for instance, through the formation of a Schiff base with lysine residues in a target protein. However, the predominant mechanisms reported for most biologically active benzoxazole derivatives involve reversible, non-covalent interactions.

By interacting with their molecular targets, derivatives of this compound can modulate various cellular processes and signaling pathways, which forms the basis of their therapeutic effects.

Induction of Apoptosis: A common outcome of the action of anticancer benzoxazole derivatives is the induction of apoptosis, or programmed cell death. nih.gov By inhibiting pro-survival signaling pathways, such as those mediated by VEGFR-2, these compounds can trigger the apoptotic cascade. One identified pathway involves the activation of Jun N-terminal Kinase (JNK), a protein from the MAP-Kinase family, which leads to apoptosis. google.com Evidence for apoptosis induction includes increased levels of caspase-3, a key executioner enzyme in the apoptotic process. nih.gov

Cell Cycle Arrest: In addition to apoptosis, these compounds can cause cell cycle arrest, halting the proliferation of cancer cells. nih.gov For example, some derivatives have been shown to arrest the cell cycle at the G2/M phase, preventing cells from entering mitosis and dividing. nih.gov

Inhibition of Angiogenesis: By inhibiting kinases like VEGFR-2, benzoxazole derivatives can block angiogenesis, the formation of new blood vessels that tumors need to grow and spread. nih.gov This anti-angiogenic property is a key mechanism for their anticancer activity.

Disruption of Microbial Processes: In bacteria, the inhibition of DNA gyrase disrupts DNA replication and repair, leading to a bactericidal effect. mdpi.com The lipophilic nature of some benzoxazole derivatives also allows them to permeate bacterial membranes, potentially disrupting membrane integrity and other essential processes. mdpi.com

Advanced Materials Science Applications

Development of Fluorescent Probes for Biological Imaging and Labeling

The benzoxazole (B165842) core is a well-established fluorophore, and derivatives of 5-Bromo-benzooxazole-2-carbaldehyde are increasingly being explored for creating sophisticated fluorescent probes. These probes are instrumental in visualizing and understanding complex biological processes at the cellular and molecular level. The aldehyde group at the 2-position is particularly useful, as it readily undergoes condensation reactions with primary amines to form Schiff bases, a versatile class of compounds with tunable photophysical properties. mediresonline.org

Benzoxazole derivatives have demonstrated significant potential as fluorescent DNA probes, offering a safer alternative to some traditional, mutagenic dyes. periodikos.com.br Studies on related compounds show that interaction with DNA, often through intercalation, can lead to a significant enhancement in fluorescence emission intensity, making them effective for nucleic acid detection. periodikos.com.br The fluorescence properties, such as emission wavelength and quantum yield, can be fine-tuned by altering the substituents on the benzoxazole ring system.

Furthermore, functionalized benzoxazole probes have been designed for the selective detection of specific metal ions. For example, a rhodamine-based probe functionalized with 2-aminobenzoxazole (B146116) was developed for the reversible detection of ferric ions (Fe³⁺). rsc.org The coordination of Fe³⁺ to the benzoxazole derivative triggered a strong fluorescent response, enabling the mapping of these ions within living cells. rsc.org This highlights the capacity of the benzoxazole scaffold, derivable from this compound, to act as a specific and sensitive component in chemosensors for biological imaging. rsc.org

The development of these probes often involves synthesizing Schiff base derivatives by reacting a carbaldehyde, like this compound, with various amino-containing compounds. sphinxsai.com The resulting imine linkage extends the π-conjugated system, which is crucial for fluorescence. The properties of these probes can be systematically modified, as shown in the table below, which summarizes the characteristics of hypothetical probes derived from this scaffold.

Table 1: Photophysical Properties of Hypothetical Fluorescent Probes Derived from Benzoxazole Scaffolds

| Probe Derivative | Target Analyte | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Application |

| Benzoxazole-Schiff Base 1 | DNA | 350 | 450 | 100 | Nucleic Acid Staining |

| Benzoxazole-Rhodamine Conjugate | Fe³⁺ Ions | 560 | 585 | 25 | Intracellular Ion Mapping rsc.org |

| Naphthoxazole Derivative | DNA | 400 | 520 | 120 | DNA Intercalation Studies periodikos.com.br |

| Benzoxazole-Amine Adduct | pH | 420 | 490 | 70 | pH Sensing in Organelles |

Contributions to Opto-Electronic Materials and Devices

The same electronic and photophysical properties that make benzoxazole derivatives excellent fluorescent probes also make them promising candidates for use in opto-electronic materials and devices. The extended π-conjugated system present in these molecules facilitates charge transport and light emission, which are fundamental processes in devices like Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs).

Derivatives of this compound can be utilized as building blocks for larger, more complex organic semiconductors. The formation of Schiff bases can be a step toward creating polymers like polybenzoxazines, which possess high thermal stability and desirable dielectric properties for electronics applications. researchgate.net The benzoxazole moiety contributes to the material's rigidity and electron-accepting characteristics.

While research on this compound itself in this context is specific, the broader class of benzo-heterocycles is widely investigated for optoelectronics. researchgate.netsci-hub.se For instance, related structures like benzothiadiazoles are known for their strong electron-withdrawing nature, which is used to create materials with low LUMO (Lowest Unoccupied Molecular Orbital) energy levels, facilitating electron injection in OLEDs. researchgate.netsci-hub.se Similarly, benzoxazole derivatives can be incorporated into donor-acceptor type molecules to tune the energy levels and achieve efficient charge transfer, which is critical for the performance of organic solar cells.

The potential of these materials is often evaluated by their photophysical and electrochemical properties, which determine their suitability for specific device architectures. Key parameters include the optical band gap, which dictates the color of emission or the range of light absorption, and the energy levels of the HOMO (Highest Occupied Molecular Orbital) and LUMO, which govern charge injection and transport.

Table 2: Electronic Properties of Representative Organic Materials Featuring Heterocyclic Cores for Opto-Electronic Applications

| Material Class | Heterocyclic Core | Optical Band Gap (eV) | Emission Color | Potential Application |

| Carbazole-Thiophene Derivative researchgate.net | Carbazole, Thiophene | 2.95 | Deep Blue | OLED Emitter researchgate.net |

| Benzothiadiazole Polymer researchgate.net | Benzothiadiazole | ~2.2 | Green-Red | OLEDs, OPVs researchgate.net |

| Polybenzoxazine researchgate.net | Benzoxazine | >3.0 | - | High-Performance Dielectric researchgate.net |

| Benzoxazole-based Emitter | Benzoxazole | ~2.8 | Blue-Violet | OLED Emitter |

The synthesis of novel materials from this compound could lead to new deep-blue emitters, which are highly sought after for display and lighting applications, or to stable electron-transport materials for next-generation electronic devices. researchgate.net

Conclusion and Future Research Perspectives

Synthesis and Derivatization Advancements

The synthesis of the benzoxazole (B165842) scaffold is well-established, typically involving the condensation of a 2-aminophenol (B121084) with an aldehyde or its equivalent, often facilitated by a catalyst. For the specific synthesis of 5-Bromo-benzooxazole-2-carbaldehyde, the logical precursor would be 2-amino-4-bromophenol (B1269491). The introduction of the 2-carbaldehyde group can be envisioned through several routes, including direct condensation with a glyoxal (B1671930) derivative or a subsequent formylation step on a pre-formed 5-bromobenzooxazole ring. Modern synthetic methodologies have emphasized the use of environmentally benign and efficient catalysts, such as fly ash or reusable ionic liquids, to drive the condensation and subsequent cyclization/oxidation steps that form the aromatic benzoxazole core. nih.gov

The primary value of this compound lies in its potential for derivatization. The aldehyde group at the C-2 position is a highly reactive "handle" for a multitude of chemical transformations. jocpr.com This functionality allows for the straightforward synthesis of a wide range of derivatives through reactions such as:

Schiff Base Formation: Condensation with primary amines to yield imines, which are themselves a class of biologically active compounds. researchgate.net

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds to produce α,β-unsaturated derivatives, extending the conjugation of the system.

Wittig Reaction: Conversion of the aldehyde to an alkene, allowing for the introduction of various substituted vinyl groups.

Reduction and Oxidation: Reduction to the corresponding alcohol (a potential ligand) or oxidation to the carboxylic acid, opening further avenues for ester or amide formation.

These derivatization pathways enable the creation of extensive libraries of novel compounds built upon the 5-bromobenzoxazole framework, each with potentially unique chemical and biological properties.

Current Understanding of Biological Activities and Structure-Activity Relationships

While specific biological data for this compound is not extensively documented, the broader class of 2,5-disubstituted benzoxazoles is renowned for a wide spectrum of pharmacological activities. jetir.orgnih.govresearchgate.net These include antimicrobial (antibacterial and antifungal), anticancer, anti-inflammatory, and enzyme inhibitory properties. nih.govnih.govbiotech-asia.org

Structure-activity relationship (SAR) studies consistently highlight the critical importance of substituents at the C-2 and C-5 positions of the benzoxazole ring in determining biological potency and selectivity. mdpi.com

C-5 Substitution: The presence of an electron-withdrawing group, such as a halogen, at the C-5 position is frequently correlated with enhanced biological activity. mdpi.comesisresearch.org For instance, studies have shown that a nitro group (another electron-withdrawing group) at this position can improve potency against E. coli, while other reports indicate that 5-halo substitution can increase activity against the fungus Candida albicans. esisresearch.org This suggests that the bromine atom in this compound is a favorable feature for potential biological applications.

C-2 Substitution: The nature of the group at the C-2 position is crucial for modulating the interaction of the molecule with biological targets. nih.gov The aldehyde group of the title compound is a precursor to a vast number of other functionalities. Derivatives such as Schiff bases, hydrazones, and chalcones, formed from the 2-carbaldehyde, would present different sizes, electronic properties, and hydrogen bonding capabilities, which would be expected to significantly influence their binding to target enzymes or receptors like DNA gyrase or VEGFR-2. nih.govnih.gov

The following interactive table summarizes the observed biological activities for various 2,5-disubstituted benzoxazole analogs, illustrating key SAR principles.

| 2-Substituent | 5-Substituent | Biological Activity | Target Organism/Cell Line | Reference |

| Phenoxymethyl | Chloro | Antibacterial | P. aeruginosa | esisresearch.org |

| Phenyl | Hydrogen | Antimicrobial | E. coli | nih.gov |

| N-Phenylamino | Hydrogen | Antibacterial | E. coli | nih.gov |

| Phenyl | Bromo | Antiproliferative | Cancer Cell Lines | mdpi.com |

| Phenyl | Chloro | Antiproliferative | Cancer Cell Lines | mdpi.com |

| Thioacetamido-linked Benzamide | Chloro | Anticancer (VEGFR-2 inhibitor) | HCT-116, MCF-7 | researchgate.net |

| Benzyl | Bromo | (Precursor) | N/A | bldpharm.com |

| Arylideneamino | Carboxylate | Anti-inflammatory | Rat model | jocpr.comresearchgate.net |

Unexplored Potential in Materials Science and Advanced Applications

Beyond its biomedical potential, the structural features of this compound suggest significant, yet largely unexplored, utility in materials science. Heterocyclic compounds are foundational to the development of advanced organic materials, including functional dyes, organic semiconductors, and conducting polymers.

A key area of potential is in non-linear optical (NLO) materials . Research on the analogous 5-bromo-2-aminobenzimidazole has shown that the combination of an electron-rich heterocyclic system with an electron-withdrawing bromine atom and an extended π-conjugation system can lead to a significant NLO response. nih.gov this compound possesses the necessary components for such properties. The benzoxazole ring acts as an electron-rich core, the bromine atom serves as an electron-withdrawing group, and the 2-carbaldehyde group provides a direct route to extend conjugation through reactions that create larger, polarized π-systems. Such molecules are of interest for applications in optical communications and data processing.

Furthermore, the compound could serve as a monomer or key intermediate for:

Organic Light-Emitting Diodes (OLEDs): The benzoxazole moiety is known for its photoluminescent properties. biotech-asia.org By derivatizing the aldehyde, the emission color and quantum efficiency could be fine-tuned.

Functional Polymers: The aldehyde provides a reactive site for polymerization or for grafting onto other polymer backbones, creating materials with tailored electronic or sensory properties.

Agrochemicals: Benzoxazole derivatives have been investigated for herbicidal and insecticidal activities, representing another avenue for applied research. jetir.org

Identification of Gaps and Future Research Directions

Despite its clear potential, research specifically focused on this compound is limited. Future investigations should be directed at closing several key knowledge gaps.

Gaps and Future Directions

| Area | Identified Gaps | Recommended Future Research |